
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline
Descripción general
Descripción
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H17BF3NO2 and its molecular weight is 287.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electron Transport Material Synthesis
Zha Xiangdong et al. (2017) reported a process for synthesizing electron transport material using derivatives of this compound, highlighting its use in developing materials with specific electronic properties (Zha Xiangdong et al., 2017).
Solar Cell Applications
Xuepeng Liu et al. (2016) found that compounds derived from this chemical can serve as efficient hole transporting materials for stable perovskite solar cells, comparable to established materials like spiro-OMeTAD (Xuepeng Liu et al., 2016).
Synthesis and Crystal Structure Studies
P. Huang et al. (2021) focused on the synthesis and structure of related compounds, indicating their significance in material science and crystallography (P. Huang et al., 2021).
Palladium-Catalyzed Borylation
J. Takagi and T. Yamakawa (2013) explored the synthesis of these compounds through palladium-catalyzed borylation, which is crucial in organic synthesis (J. Takagi & T. Yamakawa, 2013).
Combination with Pyridine in Combinatorial Chemistry
J. Sopková-de Oliveira Santos et al. (2003) identified the utility of combining this compound with pyridine in combinatorial chemistry, illustrating its versatility (J. Sopková-de Oliveira Santos et al., 2003).
Fluoride Ion Conductivity in Batteries
A study by A. C. Kucuk and T. Abe (2020) showed the application of related compounds in enhancing fluoride ion conductivity in batteries (A. C. Kucuk & T. Abe, 2020).
Explosive Detection
Yanyan Fu et al. (2016) developed a boron ester-based sensor for detecting hydrogen peroxide vapor, relevant in explosive detection (Yanyan Fu et al., 2016).
Blue Light Emitting Devices
M. Ranger et al. (1997) discussed the use of poly(2,7-fluorene) derivatives, related to this compound, in blue light-emitting devices (M. Ranger et al., 1997).
Fluorescence Probes for H2O2 Detection
E. V. Lampard et al. (2018) utilized boronate ester fluorescence probes, showcasing their application in detecting hydrogen peroxide (E. V. Lampard et al., 2018).
Cytotoxicity and Cellular Uptake Studies
Daniel E. Morrison et al. (2010) explored boronated phosphonium salts with arylboronic acid, highlighting their potential in cytotoxicity and cellular uptake studies (Daniel E. Morrison et al., 2010).
Propiedades
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)18)13(15,16)17/h5-7H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXIDYMMJBOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





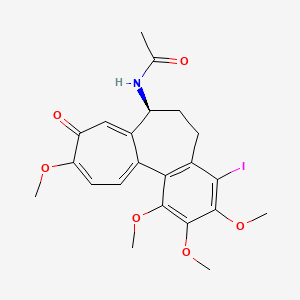
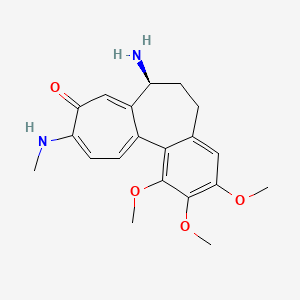
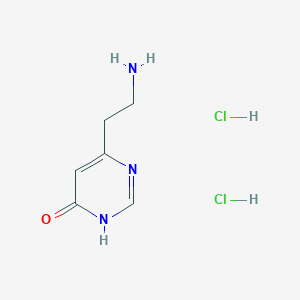
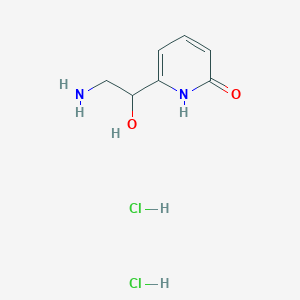
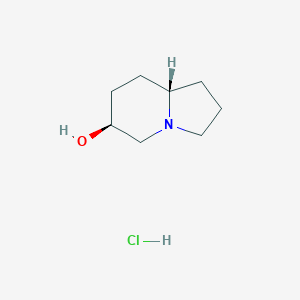

![Methyl[(quinolin-2-yl)methyl]amine dihydrochloride](/img/structure/B8144036.png)
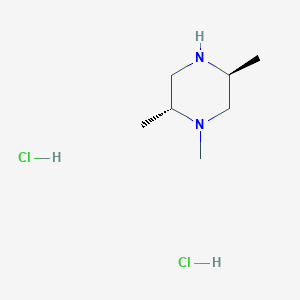
![4-([4,2':6',4''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B8144070.png)
![3'',4'',5'',6''-Tetrakis(4'-amino[1,1'-biphenyl]-4-yl)-[1,1':4',1'':2'',1''':4''',1''''-Quinquephenyl]-4,4''''-diamine](/img/structure/B8144082.png)

